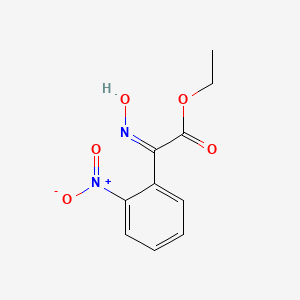![molecular formula C12H17PSi B3273062 4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane CAS No. 578740-37-1](/img/structure/B3273062.png)
4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane
描述
4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane is a unique organophosphorus compound that features a bicyclic structure incorporating both phosphorus and silicon atoms. This compound is notable for its caged, compact trialkylphosphine structure, which imparts distinct chemical properties and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
-
Formation of 1-Boranato-4-(2-bromoethyl)-1-benzyl-4-phenyl-1-phospha-4-silacyclohexane
- Reactants: Borane, 2-bromoethylbenzene, and phenylsilane.
- Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at low temperatures to prevent decomposition.
-
Cyclization to 1-Benzyl-4-phenyl-1-phosphonia-4-silabicyclo[2.2.2]octane bromide
- Reactants: The intermediate from the previous step is treated with a suitable cyclizing agent.
- Conditions: The reaction is conducted under controlled temperature and pressure to ensure the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound is not widely reported, likely due to the specialized nature of the compound and its applications primarily in research settings. the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and equipment.
化学反应分析
Types of Reactions
4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Oxidation: The phosphorus atom in the compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group or other substituents are replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or alkoxides; reactions are performed under controlled conditions to ensure selectivity.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of reduced phosphine derivatives.
Substitution: Formation of substituted phosphine-silane derivatives.
科学研究应用
4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane has several scientific research applications, including:
Catalysis: The compound is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies:
Industrial Chemistry: It is explored for its potential use in the synthesis of complex organic molecules and polymers.
作用机制
The mechanism of action of 4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane involves its interaction with various molecular targets, primarily through its phosphorus and silicon atoms. These interactions can lead to the formation of coordination complexes with transition metals, which are crucial in catalytic processes. The compound’s unique structure allows it to stabilize reactive intermediates, facilitating various chemical transformations .
相似化合物的比较
Similar Compounds
1-Phospha-4-silabicyclo[2.2.2]octane: Lacks the phenyl group, resulting in different reactivity and applications.
4-Phenyl-1-phospha-4-silacyclohexane: Acyclic analog with different steric and electronic properties.
1-Phospha-4-silabicyclo[2.2.1]heptane: Different ring size, leading to variations in chemical behavior.
Uniqueness
4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane is unique due to its caged, compact structure, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in catalysis and material science applications, where specific reactivity and stability are required .
属性
IUPAC Name |
4-phenyl-1-phospha-4-silabicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17PSi/c1-2-4-12(5-3-1)14-9-6-13(7-10-14)8-11-14/h1-5H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATXEHAYRNVINQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CP2CC[Si]1(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17PSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70849867 | |
| Record name | 4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70849867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
578740-37-1 | |
| Record name | 4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70849867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B3272988.png)



![1-Azabicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B3273020.png)




![4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3273087.png)




